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CAS No.: 1115-12-4

Cat. No.: B072847

Get Quote

Executive Summary
Mesoxalonitrile, universally recognized in the literature as carbonyl cyanide ( O=C(CN)2​), is a

highly electron-deficient, planar molecule ( C2v​symmetry) of critical importance in both

synthetic organic chemistry (e.g., cyanoesterification) and astrochemistry. Due to its extreme

reactivity—rapidly hydrolyzing into carbon dioxide and highly toxic hydrogen cyanide upon

contact with moisture—acquiring pristine spectroscopic data requires rigorous, self-validating

anhydrous protocols.

This whitepaper synthesizes the fundamental spectroscopic properties (NMR, IR, MS) of

mesoxalonitrile. As a Senior Application Scientist, I have structured this guide not merely to

list spectral peaks, but to explain the quantum mechanical and chemical causalities behind

these observations, providing actionable, step-by-step methodologies for successful

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The Causality of Anomalous Chemical Shifts
In typical ketones, the carbonyl carbon resonates far downfield in 13C NMR, typically between

190 and 220 ppm, due to the paramagnetic deshielding effect of the oxygen atom. However,

mesoxalonitrile exhibits a profound upfield shift, with the carbonyl carbon resonating at 140.4

ppm1[1].

This anomaly is driven by two factors:

Extreme Inductive Withdrawal: The two adjacent sp -hybridized cyano groups aggressively

pull electron density away from the carbonyl carbon. Counterintuitively, this strong withdrawal

restricts the circulation of electrons within the π -system, reducing the paramagnetic

shielding term ( σp​) that normally deshields carbonyls.

Diamagnetic Anisotropy: The linear geometry of the adjacent C≡N bonds creates a localized

magnetic field that actively shields the central carbonyl carbon, pushing its resonance

upfield.

Low-Temperature 13C NMR Protocol
Because mesoxalonitrile is prone to intermolecular decomposition and polymerization at

ambient temperatures, standard NMR acquisition will yield complex, uninterpretable mixtures. A

low-temperature protocol is mandatory.

Step-by-Step Methodology:

Solvent Preparation: Dry CDCl3​over activated 4Å molecular sieves for a minimum of 24

hours. Degas via three freeze-pump-thaw cycles to remove dissolved oxygen and trace

moisture.

Thermal Equilibration: Pre-chill the NMR tube and the dried CDCl3​to -30 °C using a dry

ice/acetone bath.

Sample Transfer: Using a gas-tight, argon-purged syringe, transfer the synthesized

mesoxalonitrile (typically generated via the cleavage of tetracyanoethylene oxide 2[2])

directly into the chilled solvent.
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Acquisition: Rapidly insert the sample into an NMR probe pre-equilibrated to -30 °C. Acquire

the 13C spectrum at 100 MHz (or higher) using proton decoupling to eliminate potential

solvent artifacts.

Synthesis & Isolation
(Cleavage of TCNE Oxide)

Anhydrous Transfer
(Argon-purged Syringe)

Sample Preparation
(Dry CDCl3, -30 °C)

NMR Acquisition
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(δ 140.4 C=O, δ 110.7 CN)
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Workflow for the preparation and low-temperature NMR analysis of mesoxalonitrile.

Vibrational Spectroscopy (IR & Raman)
Force Field Implications of C2v​Symmetry
Mesoxalonitrile's planar C2v​symmetry dictates its vibrational modes. The strong electron-

withdrawing nature of the cyano groups minimizes the contribution of the C+−O− resonance

structure. This lack of resonance donation significantly increases the double-bond character of

the carbonyl group, resulting in a higher force constant and a consequently elevated C=O

stretching frequency compared to standard aliphatic ketones 3[3]. Furthermore, low-frequency

bending modes, such as the symmetric C−C≡N bend, serve as unique fingerprints, occurring at

127 cm −1 1[1].

Gas-Phase IR Protocol
To avoid the matrix effects and rapid degradation observed in liquid or solid phases, gas-phase

IR is the gold standard for this molecule.

Step-by-Step Methodology:

Cell Passivation: Utilize a 10 cm gas cell fitted with anhydrous KBr windows. Bake the cell at

120 °C under vacuum ( 10−5 Torr) for 4 hours to eliminate trace water.

Vapor Introduction: Connect the cell to a high-vacuum manifold. Introduce mesoxalonitrile
vapor at a controlled pressure of 5–10 Torr.

Acquisition: Record the FTIR spectrum from 4000 to 400 cm −1 at a resolution of 1 cm −1 .

Immediate acquisition is necessary to prevent the observation of HCN (3311 cm −1 ) and

CO2​(2349 cm −1 ) artifact peaks, which indicate moisture contamination.

Mass Spectrometry (MS) & Fragmentation Dynamics
Electron Ionization (EI) and Photofragmentation
Under standard 70 eV Electron Ionization (EI) or 193 nm photofragmentation, the molecular ion

of mesoxalonitrile ( [M]+∙ at m/z 80) is highly labile. The fragmentation is thermodynamically

driven by the formation of stable neutral molecules (carbon monoxide) and stable radicals

(cyano radicals)4[4].
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The primary decay channel involves the α -cleavage of a C−C bond, expelling a cyano radical (

CN∙ ) to yield the [O=C=C=N]+ fragment at m/z 54. Secondary decarbonylation of this fragment

yields the [CN]+ ion at m/z 26.

Direct Insertion MS Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is generally contraindicated for

mesoxalonitrile due to on-column thermal degradation.

Step-by-Step Methodology:

Sample Introduction: Use a Direct Insertion Probe (DIP) or a direct vapor inlet into the MS

source.

Source Tuning: Maintain the EI source temperature at a moderate 150 °C to minimize pre-

ionization thermal cracking. Set the ionization energy to 70 eV.

Detection: Scan the mass range from m/z 15 to 100. Ensure the vacuum system is highly

efficient to prevent ion-molecule reactions in the source.
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Primary electron ionization mass spectrometry fragmentation pathways of mesoxalonitrile.
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Consolidated Spectroscopic Data
The following table summarizes the definitive quantitative data for mesoxalonitrile
characterization to facilitate rapid cross-referencing during analytical workflows.

Spectroscopic
Technique

Parameter /
Assignment

Value / Observation
Analytical
Conditions

13C NMR C=O Carbon δ 140.4 ppm (s)
100 MHz, CDCl3​, -30

°C

13C NMR C≡N Carbons δ 110.7 ppm (s)
100 MHz, CDCl3​, -30

°C

IR Spectroscopy
C=O Asymmetric

Stretch
~1770 - 1800 cm −1

Gas phase, KBr

windows

IR Spectroscopy C≡N Stretch ~2230 - 2250 cm −1
Gas phase, KBr

windows

IR / Raman
Symmetric C−C≡N

Bend
127 cm −1 Gas/Liquid phase

Mass Spectrometry Molecular Ion [M]+∙ m/z 80 EI, 70 eV, Direct Inlet

Mass Spectrometry [M−CN]+ Fragment m/z 54 EI, 70 eV, Direct Inlet

Mass Spectrometry [CO]+∙ Fragment m/z 28 EI, 70 eV, Direct Inlet

Mass Spectrometry [CN]+ Fragment m/z 26 EI, 70 eV, Direct Inlet
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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